molecular formula C18H16ClN3O B566133 2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide CAS No. 1158560-99-6

2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide

Cat. No.: B566133
CAS No.: 1158560-99-6
M. Wt: 325.796
InChI Key: NNVQLPWHPGZQRG-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide is a chemical compound with the molecular formula C18H16ClN3O It is characterized by the presence of a chloro group, a cyanocyclopentyl group, and a nicotinamide moiety

Preparation Methods

The synthesis of 2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide involves several steps. One common synthetic route includes the reaction of 2-chloronicotinic acid with 4-(1-cyanocyclopentyl)aniline under specific conditions . The reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[4-(1-cyanocyclopentyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c19-16-15(4-3-11-21-16)17(23)22-14-7-5-13(6-8-14)18(12-20)9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVQLPWHPGZQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158560-99-6
Record name 2-chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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